CID 45077228

Description

Based on standard practices outlined in the evidence, its introduction would typically include:

- Structural Features: Molecular formula, functional groups, and stereochemistry (if applicable).

- Physicochemical Properties: Solubility, logP, melting/boiling points, and spectral fingerprints (e.g., NMR, MS).

- Synthesis Pathways: Reaction conditions, catalysts, and purification methods (as exemplified in and ).

- Applications: Potential biological activity or industrial relevance.

Due to the absence of specific data, this section remains hypothetical, adhering to the framework provided in and for compound characterization.

Properties

CAS No. |

171628-33-4 |

|---|---|

Molecular Formula |

C12H13NS |

Molecular Weight |

203.303 |

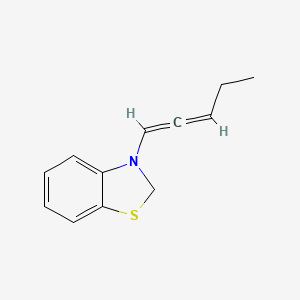

IUPAC Name |

3-penta-1,2-dienyl-2H-1,3-benzothiazole |

InChI |

InChI=1S/C12H13NS/c1-2-3-6-9-13-10-14-12-8-5-4-7-11(12)13/h3-5,7-9H,2,10H2,1H3 |

InChI Key |

YFMBMLUISHHWRY-UHFFFAOYSA-N |

SMILES |

CCC=C=CN1CSC2=CC=CC=C21 |

Synonyms |

Benzothiazole, 2-(1E,3E)-1,3-pentadienyl- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tedizolid involves multiple steps. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate. This intermediate is then further reacted to produce Tedizolid .

Industrial Production Methods

Industrial production of Tedizolid typically follows the synthetic route mentioned above but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tedizolid undergoes various chemical reactions, including:

Oxidation: Tedizolid can be oxidized under specific conditions to form different oxazolidinone derivatives.

Reduction: It can be reduced to form simpler compounds, although this is less common.

Substitution: Tedizolid can undergo substitution reactions, particularly at the phenyl ring, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxazolidinone derivatives, which may have different pharmacological properties.

Scientific Research Applications

Tedizolid has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the synthesis and reactions of oxazolidinones.

Biology: Studied for its mechanism of action against bacterial pathogens.

Medicine: Used in clinical trials to evaluate its efficacy and safety in treating bacterial infections.

Industry: Employed in the development of new antibiotics and antimicrobial agents.

Mechanism of Action

Tedizolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights strategies for comparing compounds based on structural homology or functional overlap. Below is a generalized approach using examples from the provided

Table 1: Structural and Functional Comparison Framework

Key Findings from Evidence-Based Comparisons:

Structural Analogues: Oscillatoxin derivatives () share macrocyclic lactone cores but differ in substituents (e.g., methyl groups at position 30 in CID 185389). Such modifications significantly alter bioactivity and solubility profiles . Oxadiazole-based compounds () exhibit high polarity due to heteroaromatic rings, enhancing enzyme-binding affinity (e.g., CYP1A2 inhibition) compared to non-polar analogues .

Functional Analogues: CID 10491405 () and similar oxadiazoles are synthetically tractable, enabling scalable production via amide coupling reagents (e.g., HATU), whereas oscillatoxins require complex biosynthetic pathways . Toxicity profiles vary: Oscillatoxins show potent cytotoxicity, while oxadiazoles may prioritize metabolic stability (e.g., BBB permeability noted in ) .

Analytical Techniques :

- GC-MS and vacuum distillation () are critical for purity assessment and fractionation of volatile analogues.

- Collision cross-section (CCS) measurements () aid in distinguishing isomers among structurally similar compounds.

Limitations and Recommendations

- Data Gaps : The absence of this compound-specific data precludes a direct comparison. Future studies should prioritize its structural elucidation and bioactivity screening.

- Methodological Consistency : Follow guidelines from and for reproducible synthesis and characterization.

- Cross-Platform Validation : Combine spectral data (), computational modeling (), and toxicity assays () for robust comparisons.

Q & A

How should I formulate a focused research question for studying CID 45077228?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example: "How does this compound modulate [specific biological pathway] compared to [reference compound] under [experimental conditions]?" Avoid vague terms; refine questions iteratively with feedback from peers or advisors .

Q. What strategies ensure a systematic literature review for this compound?

- Methodological Answer :

- Use databases like PubMed, SciFinder-n, and Google Scholar with Boolean operators (e.g., "this compound AND [property/application]").

- Filter results by citation count and recency (prioritize last 5 years).

- Track gaps using tools like Citation Chaining (e.g., "Cited by" features) and synthesize findings in a matrix comparing methodologies, results, and limitations .

Q. How to design reproducible experiments for this compound synthesis or characterization?

- Methodological Answer :

- Follow ACS/RSC guidelines : Document reagent purity, instrumentation (e.g., NMR model, calibration), and environmental conditions (temperature, pH).

- Include negative controls and triplicate trials.

- Deposit raw data (spectra, chromatograms) in supplementary materials with metadata .

Q. What analytical techniques are critical for validating this compound’s properties?

- Methodological Answer :

- Structural validation : Combine HPLC-MS for purity, NMR (¹H/¹³C) for stereochemistry, and X-ray crystallography for 3D conformation.

- Functional assays : Use dose-response curves (IC50/EC50) with standardized cell lines.

- Cross-validate results via orthogonal methods (e.g., FTIR + Raman spectroscopy) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported biological activity across studies?

- Methodological Answer :

- Perform meta-analysis to identify confounding variables (e.g., assay type, cell line heterogeneity).

- Replicate conflicting experiments under harmonized conditions.

- Apply statistical models (e.g., ANOVA with post-hoc tests) to isolate variables. Reference for result-context alignment .

Q. What computational methods enhance mechanistic understanding of this compound?

- Methodological Answer :

- Use molecular docking (AutoDock Vina) to predict target binding affinity.

- Validate with MD simulations (GROMACS) for stability over 100+ ns.

- Cross-reference with QSAR models to correlate structural motifs with activity .

Q. How to optimize synthetic routes for this compound while minimizing by-products?

- Methodological Answer :

- Apply DoE (Design of Experiments) to test variables (catalyst loading, solvent polarity).

- Monitor reactions in real-time via inline spectroscopy (ReactIR).

- Use green chemistry metrics (E-factor, atom economy) for sustainability assessment .

Q. What ethical considerations apply to in vivo studies involving this compound?

- Methodological Answer :

- Adhere to 3Rs principles (Replacement, Reduction, Refinement).

- Submit protocols to ethics boards (e.g., IACUC) and document informed consent for human-derived samples.

- Disclose conflicts of interest and funding sources per guidelines .

Q. How to integrate interdisciplinary approaches (e.g., cheminformatics, systems biology) for this compound research?

- Methodological Answer :

Q. What peer review criteria are critical for publishing this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.